molecular formula C10H10N2O2 B13042364 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

Cat. No.: B13042364
M. Wt: 190.20 g/mol
InChI Key: GKCINIYZKMKDMH-UHFFFAOYSA-N
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Description

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-7(5-9(13)14)8-3-2-4-11-10(8)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

GKCINIYZKMKDMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CC(=O)O

Origin of Product

United States

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